molecular formula C11H12O2 B11724447 7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B11724447
M. Wt: 176.21 g/mol
InChI Key: DGJPNROVDODAIE-UHFFFAOYSA-N
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Description

7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the class of benzopyrans It is characterized by its unique structure, which includes a benzopyran ring system with two methyl groups at the 7th and 8th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxyacetophenone with methyl vinyl ketone in the presence of a base can lead to the formation of the desired benzopyran derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 7th and 8th positions can enhance its stability and modify its interaction with biological targets .

Properties

IUPAC Name

7,8-dimethyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJPNROVDODAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)CCO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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